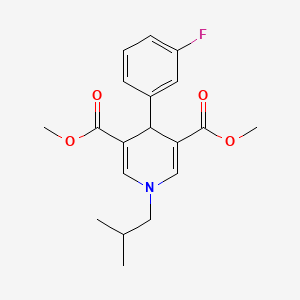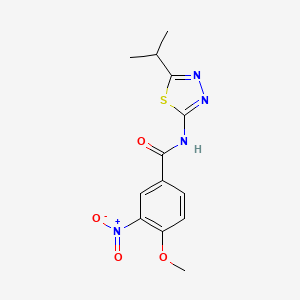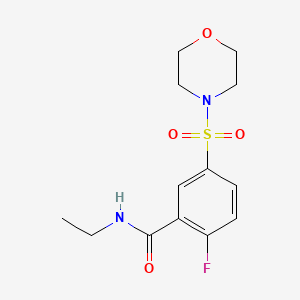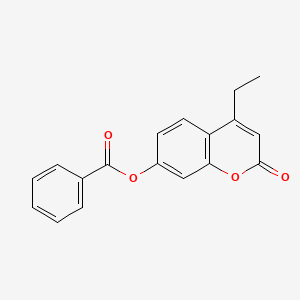
dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FL-PRAC, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biological activities. In
作用机制
The mechanism of action of dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammatory diseases. This compound has also been found to inhibit the activity of various enzymes involved in oxidative stress and inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
实验室实验的优点和局限性
Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound has been found to exhibit low toxicity in vitro and in vivo. However, the limitations of this compound include its low solubility in water, which may limit its use in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the study of dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method has been optimized to yield high purity and high yields of this compound. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. The mechanism of action of this compound is not fully understood, but it may exert its biological effects through the inhibition of various signaling pathways. This compound has several advantages for lab experiments, but its low solubility and short half-life may limit its effectiveness in vivo. There are several future directions for the study of this compound, including the development of novel formulations and the investigation of its potential therapeutic applications in other diseases.
合成方法
Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process that involves the condensation of 3-fluorobenzaldehyde with isobutyraldehyde, followed by a Michael addition reaction with dimethyl malonate. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized to yield high purity and high yields of this compound.
科学研究应用
Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
dimethyl 4-(3-fluorophenyl)-1-(2-methylpropyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-12(2)9-21-10-15(18(22)24-3)17(16(11-21)19(23)25-4)13-6-5-7-14(20)8-13/h5-8,10-12,17H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDBVXXXWZKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)


![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)


![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)


